molecular formula C9H17NO2 B15255196 1-[1-(Aminomethyl)cyclopropyl]-3-methoxycyclobutan-1-ol

1-[1-(Aminomethyl)cyclopropyl]-3-methoxycyclobutan-1-ol

Cat. No.: B15255196
M. Wt: 171.24 g/mol
InChI Key: GRMBIQHQSSQEIQ-UHFFFAOYSA-N
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Description

1-[1-(Aminomethyl)cyclopropyl]-3-methoxycyclobutan-1-ol is an organic compound with the molecular formula C8H15NO2 This compound features a cyclopropyl group attached to an aminomethyl moiety and a cyclobutanol ring substituted with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Aminomethyl)cyclopropyl]-3-methoxycyclobutan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of cyclopropylcarbinol with formaldehyde and ammonia, followed by cyclization and methoxylation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced purification techniques such as distillation and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(Aminomethyl)cyclopropyl]-3-methoxycyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols.

Scientific Research Applications

1-[1-(Aminomethyl)cyclopropyl]-3-methoxycyclobutan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(Aminomethyl)cyclopropyl]-3-methoxycyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the cyclopropyl and methoxy groups contribute to its overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    1-(Aminomethyl)cyclopropylmethanol: Shares the aminomethylcyclopropyl structure but lacks the methoxy group.

    3-Methoxycyclobutanol: Contains the methoxycyclobutanol structure but lacks the aminomethylcyclopropyl group.

Uniqueness: 1-[1-(Aminomethyl)cyclopropyl]-3-methoxycyclobutan-1-ol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

1-[1-(aminomethyl)cyclopropyl]-3-methoxycyclobutan-1-ol

InChI

InChI=1S/C9H17NO2/c1-12-7-4-9(11,5-7)8(6-10)2-3-8/h7,11H,2-6,10H2,1H3

InChI Key

GRMBIQHQSSQEIQ-UHFFFAOYSA-N

Canonical SMILES

COC1CC(C1)(C2(CC2)CN)O

Origin of Product

United States

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